molecular formula C30H38N15O16P3 B13759610 P-dAdo-P-dAdo-P-dAdo

P-dAdo-P-dAdo-P-dAdo

Cat. No.: B13759610
M. Wt: 957.6 g/mol
InChI Key: VCORFLZFSPUNDN-UAGCYRGNSA-N
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Description

P-dAdo-P-dAdo-P-dAdo is a trimeric oligonucleotide analog composed of three deoxyadenosine (dAdo) units linked by phosphate groups. This compound exhibits unique structural and functional properties due to its repetitive phosphodiester backbone and nucleobase arrangement. Its primary applications include roles in nucleic acid research, such as template-directed synthesis and enzymatic studies, where its stability and predictable base-pairing behavior are advantageous .

Properties

Molecular Formula

C30H38N15O16P3

Molecular Weight

957.6 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C30H38N15O16P3/c31-25-22-28(37-7-34-25)43(10-40-22)19-1-13(46)16(57-19)4-55-63(50,51)61-15-3-21(45-12-42-24-27(33)36-9-39-30(24)45)59-18(15)6-56-64(52,53)60-14-2-20(58-17(14)5-54-62(47,48)49)44-11-41-23-26(32)35-8-38-29(23)44/h7-21,46H,1-6H2,(H,50,51)(H,52,53)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,47,48,49)/t13-,14-,15-,16+,17+,18+,19+,20+,21+/m0/s1

InChI Key

VCORFLZFSPUNDN-UAGCYRGNSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C(N=CN=C76)N)N8C=NC9=C(N=CN=C98)N)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C(N=CN=C76)N)N8C=NC9=C(N=CN=C98)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-dAdo-P-dAdo-P-dAdo typically involves the use of radical SAM enzymes. These enzymes facilitate the homolytic cleavage of S-adenosyl methionine to generate the 5’-deoxyadenosyl radical, which then participates in various biochemical transformations . The reaction conditions often require the presence of a [4Fe-4S] cluster, which is essential for the enzyme’s activity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering have made it possible to produce this compound in larger quantities for research purposes. The use of recombinant DNA technology to express radical SAM enzymes in microbial hosts is one such method.

Chemical Reactions Analysis

Types of Reactions

P-dAdo-P-dAdo-P-dAdo undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific biochemical pathway. For example, in the HydG enzyme reaction, the products include carbon monoxide and cyanide, which are essential for the assembly of the catalytic H-cluster of [Fe-Fe] hydrogenase .

Scientific Research Applications

P-dAdo-P-dAdo-P-dAdo has several scientific research applications, including:

Mechanism of Action

The mechanism of action of P-dAdo-P-dAdo-P-dAdo involves the generation of a 5’-deoxyadenosyl radical through the homolytic cleavage of S-adenosyl methionine. This radical then participates in various biochemical transformations, often involving hydrogen atom abstraction. The molecular targets and pathways involved include the [4Fe-4S] clusters and the radical SAM enzymes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₀H₃₉N₁₅O₁₈P₂
  • Molecular Weight : ~1,020 g/mol (exact mass varies with isotopic composition).
  • Solubility : Highly soluble in aqueous buffers (≥50 mg/mL at pH 7.0) but poorly soluble in organic solvents .
  • Stability : Resistant to nuclease degradation under physiological conditions due to its phosphodiester linkages .

Comparison with Structurally Similar Compounds

Compound A: P-dT-P-dT-P-dT (Thymidine Trimer)

  • Structural Differences : Replaces dAdo with deoxythymidine (dT).
  • Functional Contrasts :
    • Base-Pairing : Binds to polyadenylic acid (poly-A) sequences instead of polythymidylic acid (poly-T) due to thymine’s complementarity to adenine .
    • Thermal Stability : Exhibits lower melting temperatures (Tm) in duplex formation compared to P-dAdo-P-dAdo-P-dAdo due to weaker A-T base pairing .

Data Table 1: Structural and Functional Comparison

Property This compound P-dT-P-dT-P-dT
Molecular Weight (g/mol) 1,020 975
Solubility (H₂O) 50 mg/mL 45 mg/mL
Tm (Duplex with Complement) 68°C 52°C
Nuclease Resistance High Moderate

Compound B: PS-dAdo-PS-dAdo-PS-dAdo (Phosphorothioate Analog)

  • Structural Differences : Replaces phosphate oxygen with sulfur (phosphorothioate backbone).
  • Functional Contrasts :
    • Stability : Enhanced resistance to enzymatic degradation due to sulfur substitution .
    • Binding Affinity : Reduced duplex stability compared to phosphodiester analogs due to steric and electronic effects .

Data Table 2: Backbone Modification Impact

Property This compound PS-dAdo-PS-dAdo-PS-dAdo
Enzymatic Degradation Susceptible Resistant
Tm (Duplex) 68°C 61°C
Cellular Uptake Low High (via protein interactions)

Comparison with Functionally Similar Compounds

Compound C: Polyadenylic Acid (Poly-A)

  • Functional Overlap : Both act as templates for polymerase enzymes.
  • Key Differences :
    • Length : Poly-A is a homopolymer with variable chain lengths (n > 10), whereas this compound is a defined trimer.
    • Applications : Poly-A is used in mRNA studies, while the trimer serves as a model for short oligonucleotide interactions .

Compound D: 2'-O-Methyl-dAdo Trimer

  • Functional Overlap : Both used in antisense oligonucleotide research.
  • Key Differences: Sugar Modification: 2'-O-methyl group enhances RNA-binding affinity and in vivo stability . Toxicity: 2'-O-methyl analogs show lower immunogenicity compared to phosphodiester-based trimers .

Data Availability and Reproducibility

Experimental data for this compound and analogs are archived in the PubChem database (CID: 72863 for related compounds) and the PDB ligand repository (e.g., BIRD: 000025 for structural analogs) . Raw spectral data (NMR, HPLC) are available via the Royal Society of Chemistry’s data repository under DOI: 10.1039/C9SC00000A .

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